REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[CH2:2]1.N1CCCCC1.[N:18]1[CH:23]=[CH:22][C:21]([CH:24]=O)=[CH:20][CH:19]=1>>[N:18]1[CH:23]=[CH:22][C:21]([CH:24]=[C:2]2[C:1](=[O:11])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]2=[O:10])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
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Name
|
IMS
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Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
no crystallization
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was partially purified by flash column chromatography on silica using 10% industrial methylated spirit in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The leading fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ice-cold diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=C1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |